5-(1-(3-Chlorobenzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate
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Overview
Description
5-(1-(3-Chlorobenzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an azetidine ring, a pyridine ring, and an oxadiazole moiety, making it a versatile candidate for numerous chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(3-Chlorobenzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate typically involves multiple steps:
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Formation of the Azetidine Ring: : The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions. For instance, starting from a 3-chlorobenzylamine derivative, cyclization can be achieved using a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).
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Synthesis of the Oxadiazole Ring: : The 1,2,4-oxadiazole ring is often formed via the reaction of a hydrazide with a nitrile. This step typically requires acidic or basic catalysis and elevated temperatures to facilitate ring closure.
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Coupling of Azetidine and Oxadiazole Rings: : The azetidine and oxadiazole rings are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.
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Formation of the Oxalate Salt: : Finally, the compound is converted to its oxalate salt form by reacting with oxalic acid in an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the azetidine ring, which can be oxidized to form N-oxides or other oxidized derivatives.
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Reduction: : Reduction reactions can target the oxadiazole ring, potentially converting it to a more reduced form such as an amine.
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Substitution: : The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be employed under mild to moderate conditions.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amines or other reduced forms of the oxadiazole ring.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal properties are of significant interest. It may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer effects, making it a promising candidate for therapeutic applications.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 5-(1-(3-Chlorobenzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
5-(1-Benzylazetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole: Lacks the chlorine atom on the benzyl group, which may affect its reactivity and biological activity.
5-(1-(4-Chlorobenzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole: Similar structure but with the chlorine atom in a different position, potentially altering its chemical and biological properties.
5-(1-(3-Bromobenzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole: Substitution of chlorine with bromine, which may influence its reactivity and interactions.
Uniqueness
The presence of the 3-chlorobenzyl group in 5-(1-(3-Chlorobenzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for specific biological interactions. This makes it distinct from other similar compounds and highlights its potential for diverse applications in research and industry.
Properties
IUPAC Name |
5-[1-[(3-chlorophenyl)methyl]azetidin-3-yl]-3-pyridin-3-yl-1,2,4-oxadiazole;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O.C2H2O4/c18-15-5-1-3-12(7-15)9-22-10-14(11-22)17-20-16(21-23-17)13-4-2-6-19-8-13;3-1(4)2(5)6/h1-8,14H,9-11H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYMYCZFPIKZIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)Cl)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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